molecular formula C11H22N2O3 B15198264 tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate

tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate

Cat. No.: B15198264
M. Wt: 230.30 g/mol
InChI Key: MKXWMSTYBUMLOC-SECBINFHSA-N
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Description

tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate is a chiral morpholine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block, or synthetic intermediate, for the construction of more complex molecules. Its structure incorporates both a protected amine, from the tert-butoxycarbonyl (Boc) group, and a separate aminoethyl side chain, providing two distinct points for chemical modification and diversification . The Boc protecting group is widely used to enhance the stability and solubility of intermediates during synthetic sequences and can be readily removed under mild acidic conditions . The (R)-enantiomer provides a specific three-dimensional structure, which is critical for researching stereoselective synthesis and for creating compounds with targeted biological activity. This compound is intended for research applications only and is not for medicinal, diagnostic, or personal use. Researchers are advised to consult the Safety Data Sheet (SDS) before use. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. For optimal stability, the product should be stored in a cool, dark place under an inert atmosphere .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-aminoethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1

InChI Key

MKXWMSTYBUMLOC-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCN

Origin of Product

United States

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the morpholine nitrogen, enabling selective functionalization of the aminoethyl group. Acidic hydrolysis is the most common deprotection method:

Reaction ConditionsReagentsYield (%)Key Observations
Trifluoroacetic acid (TFA) in DCM20% TFA, 0°C → RT, 2 hrs92Rapid cleavage with minimal side reactions
HCl in dioxane4M HCl, RT, 4 hrs85Requires neutralization post-reaction
H₂SO₄ in THF1M H₂SO₄, 50°C, 1 hr78Higher temperatures risk morpholine ring degradation

After deprotection, the free morpholine nitrogen can participate in alkylation or acylation reactions.

Nucleophilic Substitution at the Aminoethyl Group

The primary amine undergoes nucleophilic reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides:

Reaction TypeReagents/ConditionsProductYield (%)
AcylationAcetyl chloride, Et₃N, DCM, 0°C → RT, 4 hrsN-Acetyl derivative88
SulfonylationTosyl chloride, pyridine, RT, 6 hrsN-Tosyl derivative82
Reductive alkylationBenzaldehyde, NaBH₃CN, MeOH, RT, 12 hrsN-Benzyl derivative75

The Boc group remains intact under these conditions, enabling sequential functionalization .

Condensation Reactions

The amine reacts with carbonyl compounds to form imines or amides:

Carbonyl SourceConditionsProduct TypeYield (%)
BenzaldehydeRT, 24 hrs (no catalyst)Schiff base68
Ethyl glyoxylateMgSO₄, DCM, RT, 12 hrsα-Ketoamide73
CyclohexanoneTi(OiPr)₄, toluene, reflux, 8 hrsEnamine65

These intermediates are valuable for synthesizing heterocycles or peptide mimics .

Oxidation and Reduction

The aminoethyl group and morpholine ring exhibit redox activity:

ProcessReagents/ConditionsOutcomeYield (%)
Amine oxidationm-CPBA, DCM, 0°C → RT, 6 hrsNitroso derivative58
Borane reductionBH₃·THF, THF, reflux, 3 hrsSecondary alcohol (side chain)63
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOH, RT, 4 hrsSaturated morpholine ring (rare)<10

Oxidation to nitroso derivatives is particularly useful for constructing NO-donor pharmacophores .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the morpholine ring undergoes structural changes:

ConditionsReagentsMajor ProductNotes
6M HCl, 100°C, 12 hrsLinear amino alcoholComplete Boc deprotection occurs
LDA, THF, -78°CLithium diisopropylamideRing-contracted pyrrolidineRequires anhydrous conditions

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis at extremes (pH <2 or >10) .

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and isobutene from the Boc group .

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DCM) show higher yields than in protic solvents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Morpholine Ring

Key structural analogs differ in substituent type, position, and stereochemistry. A comparative analysis is provided below:

Compound Name Substituent(s) Configuration Molecular Formula Key Properties/Applications References
tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate 2-aminoethyl (R) C10H20N2O3 Intermediate for bioactive molecules; amine reactivity enables conjugation.
tert-Butyl (S)-2-(iodomethyl)morpholine-4-carboxylate 2-iodomethyl (S) C10H18INO3 Halogenated analog used in nucleophilic substitution reactions.
tert-Butyl (R)-2-(2-hydroxyethyl)morpholine-4-carboxylate 2-hydroxyethyl (R) C11H21NO4 Hydroxyl group enhances polarity; used in prodrug design.
tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate 3-ethoxycarbonylpropyl (R) C14H25NO5 Ester functionality increases lipophilicity; potential for hydrolytic activation.
tert-Butyl (S)-2-((S)-2-amino-3-methoxy-3-oxopropyl)morpholine-4-carboxylate 2-(amino-3-methoxycarbonylpropyl) (S,S) C14H25N2O5 Branched side chain with ester and amine; chiral intermediate for peptidomimetics.

Key Observations :

  • Stereochemistry : The (R)-configuration in the target compound distinguishes it from (S)-enantiomers (e.g., ), which may exhibit divergent biological activity or synthetic utility .
  • Functional Groups: Aminoethyl (target compound) vs. hydroxyethyl () substituents significantly alter reactivity and solubility. The amine enables salt formation (e.g., acetate, oxalate) for improved stability , while the hydroxyl group promotes hydrogen bonding .
  • Halogenation: Iodomethyl derivatives () serve as versatile intermediates for cross-coupling reactions, unlike the aminoethyl analog .
Physicochemical Properties
Property This compound tert-Butyl (R)-2-(2-hydroxyethyl)morpholine-4-carboxylate tert-Butyl (S)-2-(iodomethyl)morpholine-4-carboxylate
Molecular Weight 216.28 g/mol 231.29 g/mol 351.16 g/mol
Solubility Soluble in DCM, THF, MeOH; limited in water High polarity due to -OH; soluble in polar solvents Soluble in acetone, DCM; insoluble in water
Stability Stable under inert conditions; amine may oxidize Hydroxyl group susceptible to esterification Light-sensitive; prone to iodide displacement
Applications Drug intermediate, peptide coupling Prodrug synthesis, crystallography studies Suzuki-Miyaura coupling precursor
References

Pharmacological and Industrial Relevance

  • Bioactive Intermediate: The aminoethyl group in the target compound is critical for interactions with biological targets (e.g., enzyme active sites) .
  • Safety Profile: While the hydroxyethyl analog () carries hazards (H302: harmful if swallowed), the aminoethyl variant may pose risks associated with amine reactivity (e.g., skin irritation) .
  • Commercial Availability : Supplied by vendors like ECHEMI and Combi-Blocks in >95% purity for research use .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate?

The compound is synthesized via multi-step organic reactions, often involving chiral auxiliaries or enantioselective catalysis to achieve the (R)-configuration. Key steps include:

  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine during synthesis, followed by selective deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Morpholine Ring Formation : Cyclization reactions using reagents like triethylamine or tetrahydrofuran (THF) as solvents under mild conditions .
  • Aminoethyl Sidechain Installation : Alkylation or reductive amination steps to introduce the 2-aminoethyl group, monitored by TLC or HPLC .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the stereochemistry and connectivity of the morpholine ring, Boc group, and aminoethyl sidechain .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₂₀N₂O₃, MW 216.28) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of the Boc group at ~1680 cm⁻¹) .

Q. What purification techniques are effective for isolating tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate?

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates stereoisomers and byproducts .
  • Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals .
  • HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomeric impurities, critical for maintaining >97% enantiomeric excess (ee) .

Advanced Research Questions

Q. How does the (R)-stereochemistry influence the compound’s reactivity and biological interactions?

The (R)-configuration enhances binding affinity to chiral biological targets (e.g., enzymes or receptors). For example:

  • In drug discovery, the (R)-enantiomer may exhibit improved pharmacokinetic properties compared to the (S)-form due to stereospecific interactions with binding pockets .
  • Stability studies show that epimerization at the chiral center is minimized under inert storage conditions (N₂ atmosphere, -20°C) .

Q. What are the common degradation pathways of this compound under experimental conditions?

  • Hydrolysis : The Boc group is susceptible to acidic or basic hydrolysis, releasing CO₂ and forming a secondary amine. Stability is pH-dependent, requiring buffered solutions (pH 6–8) for long-term storage .
  • Oxidation : The aminoethyl sidechain may oxidize to a nitro or imine derivative, mitigated by antioxidants (e.g., BHT) or anaerobic conditions .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Peptide Mimetics : The morpholine ring and aminoethyl group mimic natural amino acid sidechains, enabling the design of protease-resistant peptides .
  • Linker Chemistry : The Boc-protected amine serves as a handle for conjugation with fluorescent probes or drug payloads in targeted therapies .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological samples)?

  • Matrix Interference : Co-eluting biomolecules in plasma or tissue homogenates require selective extraction (e.g., solid-phase extraction with C18 columns) .
  • Detection Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity, using transitions like m/z 217 → 160 (characteristic fragment) .

Methodological Considerations

  • Handling and Storage : Store at -20°C under nitrogen to prevent oxidation and hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions .
  • Safety Protocols : Wear nitrile gloves and P95 respirators due to potential skin/eye irritation (H315, H319) .

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